Ammonium 2-hydroxyisobutyrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

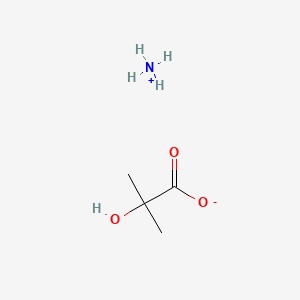

Ammonium 2-hydroxyisobutyrate is a useful research compound. Its molecular formula is C4H11NO3 and its molecular weight is 121.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Applications

-

Metabolic Marker :

- A-2HIBA has been identified as a significant metabolite in various diseases. For instance, it serves as a biomarker for distinguishing severe preeclampsia from healthy pregnancies, indicating its potential role in early diagnosis . Elevated levels of 2-hydroxybutyric acid, the parent compound, have been associated with several conditions including diabetes and certain cancers, suggesting that A-2HIBA may also hold similar diagnostic value.

-

Exercise Physiology :

- Research indicates that A-2HIBA can enhance oxidative capacity and exercise performance. In a study involving mice, administration of A-2HIBA led to improved oxygen consumption during exercise tests, replicating benefits typically associated with regular training . This suggests potential applications in sports medicine and physical therapy.

Agricultural Applications

- Soil Fertility :

- A-2HIBA can influence nitrification processes in soils. It competes with crops for ammonium and can affect soil pH through the conversion of ammonia to nitrite, which is crucial for maintaining soil health and fertility . The compound's role in regulating ammonium release has been studied in organisms like Azotobacter vinelandii, highlighting its potential for enhancing nitrogen efficiency in agricultural practices .

Case Studies and Research Findings

Análisis De Reacciones Químicas

Formation and Dissociation

Ammonium 2-hydroxyisobutyrate forms via the neutralization of 2-hydroxyisobutyric acid with ammonia. In solution, it dissociates into ammonium ions (NH₄⁺) and 2-hydroxyisobutyrate anions (C₃H₅O₃⁻). This dissociation is critical in reactions requiring acidic or basic conditions.

Key Reaction :

2-Hydroxyisobutyric acid+NH₃→Ammonium 2-hydroxyisobutyrate+H₂O

Hydrolysis and Decomposition

The ammonium salt may undergo hydrolysis under specific conditions, particularly in aqueous environments. For example, in industrial processes involving steam decomposition, hydrolysis can lead to the regeneration of 2-hydroxyisobutyric acid or its derivatives.

Conditions :

Role in Enzymatic Processes

This compound is implicated in microbial catalysis. For instance, in the production of 2-hydroxyisobutyric acid from acetone cyanohydrin, ammonium salts may form transiently during pH adjustments. Microbial systems like Acidovorax facilis 72W use nitrilase enzymes to hydrolyze cyanohydrins, with ammonium ions potentially stabilizing intermediates .

Decarboxylation and Metabolic Pathways

While not directly studied for the ammonium salt, the parent acid participates in metabolic pathways, such as the degradation of methyl tert-butyl ether (MTBE). The ammonium form may act as a precursor in similar metabolic routes, though specific mechanisms require further investigation.

Stability and Thermal Behavior

The ammonium salt’s stability depends on pH and temperature. At elevated temperatures (e.g., during hydrolysis), thermal decomposition may release ammonia, leaving the acid form. This behavior is critical in industrial settings where process optimization is required.

Comparative Analysis of Reactions

Propiedades

Número CAS |

2539-76-6 |

|---|---|

Fórmula molecular |

C4H11NO3 |

Peso molecular |

121.14 g/mol |

Nombre IUPAC |

azanium;2-hydroxy-2-methylpropanoate |

InChI |

InChI=1S/C4H8O3.H3N/c1-4(2,7)3(5)6;/h7H,1-2H3,(H,5,6);1H3 |

Clave InChI |

KCIBQYJUQYVPAY-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)[O-])O.[NH4+] |

SMILES canónico |

CC(C)(C(=O)[O-])O.[NH4+] |

Key on ui other cas no. |

2539-76-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.